3,3-Diphenyldithiophthalide
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Overview
Description
3,3-Diphenyldithiophthalide is an organic compound that belongs to the class of phthalides. Phthalides are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products. The unique structure of this compound, characterized by the presence of two phenyl groups and a dithiophthalide core, makes it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyldithiophthalide typically involves the reaction of phthalic anhydride with thiophenol in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the thiophenol acts as the nucleophile, attacking the carbonyl carbon of the phthalic anhydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiophenol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenyldithiophthalide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of thiols or dithiols.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dithiols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
3,3-Diphenyldithiophthalide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diphenyldithiophthalide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a decrease in the production of specific metabolites. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the binding affinity of the compound. Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
3,3-Diphenylphthalide: Similar in structure but lacks the sulfur atoms present in 3,3-Diphenyldithiophthalide.
3,3-Diphenyl-2-thioxo-2,3-dihydro-1H-isoindole-1-one: Contains a thioxo group instead of the dithiophthalide core.
3,3-Diphenyl-2,3-dihydro-1H-isoindole-1-one: Lacks the sulfur atoms and has a different core structure.
Uniqueness: The presence of the dithiophthalide core in this compound imparts unique chemical properties, such as increased reactivity towards oxidation and reduction reactions. This makes it a valuable compound for the synthesis of sulfur-containing organic molecules and for studying the effects of sulfur atoms in biological systems.
Properties
CAS No. |
55548-99-7 |
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Molecular Formula |
C20H14S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3,3-diphenyl-2-benzothiophene-1-thione |
InChI |
InChI=1S/C20H14S2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
WTFAKQKABURDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=S)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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